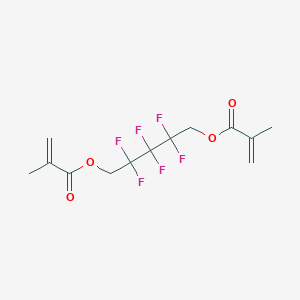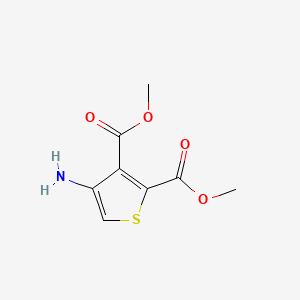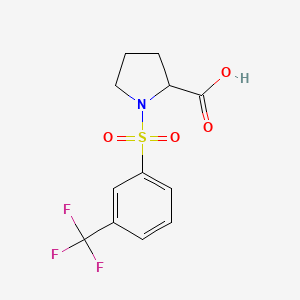
2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate is a chemical compound with the molecular formula C13H14F6O4 . It is a clear liquid .
Molecular Structure Analysis
The molecular structure of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate consists of a pentyl chain with fluorine atoms attached to the second, third, fourth, and fifth carbon atoms. The first and fifth carbon atoms are also attached to a methacrylate group .Physical And Chemical Properties Analysis
2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate has a molecular weight of 348.24 g/mol . It is a clear liquid with a refractive index of 1.4105 . The compound’s density is predicted to be 1.333±0.06 g/cm3 .Applications De Recherche Scientifique
Dental Resin Formulations
The compound has been considered for potential applications in dental resin mixtures. Novel dimethacrylates with different chain lengths, including the hexafluoro variant, have been synthesized and proposed as dental monomers. Their properties like water sorption, solubility, flexural strength, and hardness were measured, providing insights into the material properties of these new monomers compared to commercially available resins (Podgórski, 2012).
Chromatography
In the field of chromatography, hexafluoro-1,5-pentyl dimethacrylate is used in the synthesis of highly cross-linked monolithic capillary columns for reversed-phase liquid chromatography (RPLC) of small molecules. This application emphasizes the compound's utility in providing high-resolution separations and high permeability in chromatographic processes (Liu, Tolley, & Lee, 2012).
Surface Coatings and Material Properties
The compound's fluorinated variant, poly(2,2,3,4,4,4-hexafluorobutyl acrylate) dimethacrylate, is synthesized and used in UV-cured coatings. It serves as a reactive surface additive, improving surface properties like hydrophobicity. This application highlights its role in enhancing the performance and characteristics of surface coatings (Yan et al., 2013).
Safety and Hazards
2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate is classified as a flammable liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves and eye/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
[2,2,3,3,4,4-hexafluoro-5-(2-methylprop-2-enoyloxy)pentyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6O4/c1-7(2)9(20)22-5-11(14,15)13(18,19)12(16,17)6-23-10(21)8(3)4/h1,3,5-6H2,2,4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQKTWAXEMSAGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(COC(=O)C(=C)C)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380846 |
Source


|
| Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate | |
CAS RN |
918-36-5 |
Source


|
| Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,5,5-Tetrahydroperfluoropentyl-1,5-dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)
![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)
![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)
![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)
![N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B1303354.png)
![2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B1303355.png)

![2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}-acetic acid](/img/structure/B1303362.png)